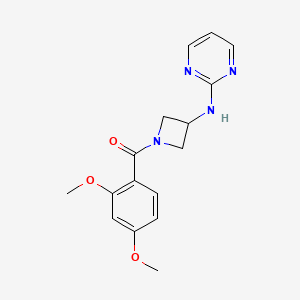

(2,4-Dimethoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2,4-Dimethoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . The presence of these rings suggests that this compound might have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring and an azetidine ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the rings. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The compound has been explored in the synthesis of novel pyrazole and pyrimidine derivatives with potential antimicrobial and anticancer activities. For instance, derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin. These findings suggest the compound's utility in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant and Enzyme Inhibition

Research has also focused on synthesizing phenol derivatives from similar compounds for their potent antioxidant properties. Studies have shown that these derivatives possess strong antioxidant activities, comparable to standard synthetic antioxidants. Moreover, some synthesized compounds demonstrated effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for therapeutic applications in neurodegenerative diseases (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).

Catalytic and Synthetic Applications

The compound's derivatives have been evaluated for their catalytic properties in asymmetric addition reactions. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from similar compounds, has shown high enantioselectivity in catalytic asymmetric addition of organozinc reagents to aldehydes. This highlights its potential as a chiral catalyst for synthesizing enantiomerically enriched products, important in pharmaceutical synthesis (Wang et al., 2008).

Antitumor Agents

Furthermore, research into the compound's analogs has led to the discovery of potential antitumor agents. For instance, based on the structure of a related compound, researchers synthesized a biologically stable derivative without an ester group, which exhibited similar potency to the initial compound. This derivative is expected to have longer-lasting effects in the body as an anticancer agent, demonstrating the compound's relevance in oncological research (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,4-dimethoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-22-12-4-5-13(14(8-12)23-2)15(21)20-9-11(10-20)19-16-17-6-3-7-18-16/h3-8,11H,9-10H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUCEBGDRBLQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2701435.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701438.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B2701443.png)

![3-[[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701445.png)

![methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2701447.png)

![N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2701448.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2701452.png)